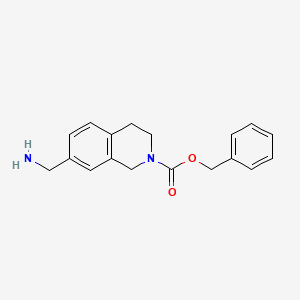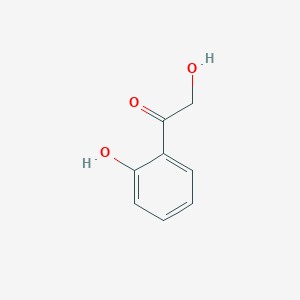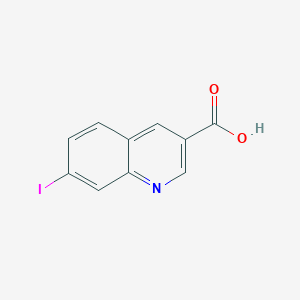
7-Iodoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C10H6INO2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its versatile applications in synthetic organic chemistry and industrial processes . The compound is characterized by the presence of an iodine atom at the 7th position and a carboxylic acid group at the 3rd position on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline-3-carboxylic acid typically involves the iodination of quinoline-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 7th position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions or the use of green chemistry principles. For instance, copper-catalyzed iodination using copper salts and D-glucose in aqueous ethanol has been reported as a green and efficient method .
Analyse Chemischer Reaktionen
Reaktionstypen: 7-Iodchinolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Kupplungsreaktionen: Die Verbindung kann an Kreuzkupplungsreaktionen teilnehmen, wie z. B. Suzuki-Miyaura- und Sonogashira-Kupplungen, um komplexere Moleküle zu bilden.
Oxidation und Reduktion: Die Carbonsäuregruppe kann zu Chinolin-3,7-dicarbonsäure oxidiert oder zu Chinolin-3-carboxaldehyd reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumazid oder Kaliumthiocyanat unter basischen Bedingungen.
Kupplungsreaktionen: Palladium- oder Kupferkatalysatoren in Gegenwart geeigneter Liganden und Basen.
Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid.
Hauptprodukte:
Substitutionsreaktionen: Produkte umfassen 7-Azidochinolin-3-carbonsäure und 7-Thiocyanatochinolin-3-carbonsäure.
Kupplungsreaktionen: Produkte umfassen verschiedene Biaryl- und Alkinyl-Derivate.
Oxidation und Reduktion: Produkte umfassen Chinolin-3,7-dicarbonsäure und Chinolin-3-carboxaldehyd.
Wissenschaftliche Forschungsanwendungen
7-Iodchinolin-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 7-Iodchinolin-3-carbonsäure variiert je nach Anwendung:
Antibakterielle Aktivität: Die Verbindung stört die Integrität der bakteriellen Zellmembran, hemmt die Beweglichkeit und verhindert die Bildung von Biofilmen.
Iod-Biofortifizierung: Die Verbindung verbessert die Iodaufnahme und den Iodstoffwechsel in Pflanzen, was zu einem erhöhten Iodgehalt in essbaren Teilen führt.
Ähnliche Verbindungen:
- 5,7-Diiod-8-chinolinol
- 5-Chlor-7-iod-8-chinolinol
- 8-Hydroxy-7-iod-5-chinolinsulfonsäure
- 4-Hydroxy-7-iodchinolin-3-carbonsäure
- 4-Hydroxy-6-iodchinolin-3-carbonsäure
- 4-Hydroxy-8-iodchinolin-3-carbonsäure
Vergleich: 7-Iodchinolin-3-carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihr eine besondere chemische Reaktivität und biologische Aktivität verleiht. Im Vergleich zu anderen Iodchinolinen weist sie ein ausgewogenes Profil an Reaktivität und Stabilität auf, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einer wertvollen Verbindung in biologischen Studien macht .
Wirkmechanismus
The mechanism of action of 7-Iodoquinoline-3-carboxylic acid varies depending on its application:
Antibacterial Activity: The compound disrupts bacterial cell membrane integrity, inhibits motility, and prevents biofilm formation.
Iodine Biofortification: The compound enhances iodine uptake and metabolism in plants, leading to increased iodine content in edible parts.
Vergleich Mit ähnlichen Verbindungen
- 5,7-Diiodo-8-quinolinol
- 5-Chloro-7-iodo-8-quinolinol
- 8-Hydroxy-7-iodo-5-quinolinesulfonic acid
- 4-Hydroxy-7-iodoquinoline-3-carboxylic acid
- 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
- 4-Hydroxy-8-iodoquinoline-3-carboxylic acid
Comparison: 7-Iodoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other iodoquinolines, it has a balanced profile of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in biological studies .
Eigenschaften
Molekularformel |
C10H6INO2 |
|---|---|
Molekulargewicht |
299.06 g/mol |
IUPAC-Name |
7-iodoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) |
InChI-Schlüssel |
ZVUJDPGIOIVMNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


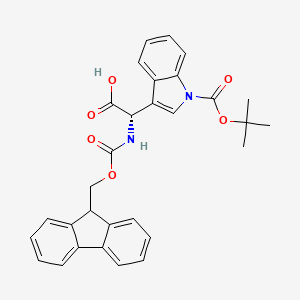
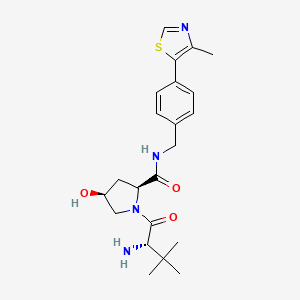



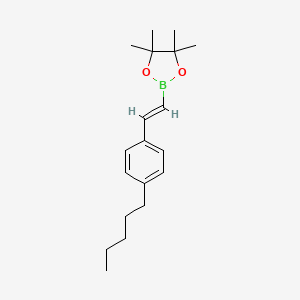
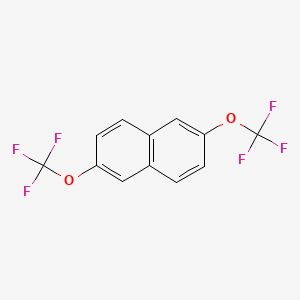
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

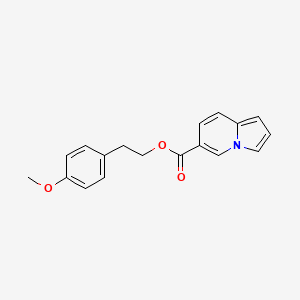
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
